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Compound of Interest

Compound Name: 5-Phenylpyridin-2-ol

Cat. No.: B1600608 Get Quote

An In-depth Technical Guide to 5-Phenylpyridin-2-ol: Chemical Properties, Structure, and

Synthetic Methodologies

Introduction
5-Phenylpyridin-2-ol, also known as 5-phenyl-2-pyridone, is a heterocyclic aromatic

compound that holds significant interest for researchers in medicinal chemistry and materials

science. As a member of the pyridinone family, it represents a "privileged scaffold" in drug

design, a core structure that is capable of binding to a variety of biological targets. Pyridine-

based ring systems are integral to numerous FDA-approved pharmaceuticals, highlighting their

profound impact on pharmacological activity.[1][2] This guide provides a comprehensive

overview of the fundamental chemical properties, structural characteristics, and synthetic

approaches related to 5-Phenylpyridin-2-ol, offering a technical resource for scientists

engaged in drug discovery and organic synthesis.

Molecular Structure and Tautomerism
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their

corresponding pyridin-2(1H)-one isomers. This phenomenon, involving the migration of a

proton, is central to understanding the molecule's reactivity and physicochemical properties.[3]

The equilibrium between the aromatic alcohol (enol) form, 5-Phenylpyridin-2-ol, and the non-

aromatic amide (keto) form, 5-Phenylpyridin-2(1H)-one, is dynamic. For most 2-

hydroxypyridines, the pyridone (keto) form is significantly more stable and predominates in both
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solution and the solid state. This stability is attributed to the greater strength of the C=O double

bond compared to the C=C bond and the resonance stabilization of the amide group within the

pyridone ring.

The precise ratio of these tautomers can be influenced by factors such as the solvent,

temperature, and the nature of substituents on the ring.[4] Spectroscopic analysis is essential

to determine the dominant form under specific conditions.

Caption: Tautomeric equilibrium of 5-Phenylpyridin-2-ol.

Physicochemical and Spectroscopic Properties
The properties of 5-Phenylpyridin-2-ol are largely dictated by its predominant pyridone

tautomer. The following tables summarize its key computed and experimental properties,

synthesized from data on closely related phenylpyridine derivatives.[5]

Table 1: General Chemical Properties
Property Value Source

Molecular Formula C₁₁H₉NO [6]

Molecular Weight 171.19 g/mol [6]

IUPAC Name 5-phenylpyridin-2(1H)-one N/A

CAS Number
13131-02-7 (for 1-Phenyl-2-

pyridone)
[6]

Appearance
Expected to be a solid at room

temperature
[5]

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

Signals in the aromatic region (δ 6.0-8.5 ppm)

corresponding to protons on both the pyridine

and phenyl rings. A broad singlet for the N-H

proton (typically >10 ppm).

¹³C NMR

A signal for the carbonyl carbon (C=O) in the

pyridone form, typically in the range of δ 160-

180 ppm. Multiple signals in the aromatic region

(δ 100-150 ppm).

IR Spectroscopy

A strong absorption band for the C=O stretch

(amide I band) around 1650-1690 cm⁻¹. A broad

band for the N-H stretch between 3200-3400

cm⁻¹. The O-H stretch of the minor tautomer

would appear as a broad band around 3200-

3600 cm⁻¹.[7]

Mass Spectrometry
A molecular ion peak (M⁺) corresponding to the

molecular weight of 171.19.

The interpretation of spectroscopic data is crucial for confirming the structure and purity of the

synthesized compound. Resources like PubChem provide extensive spectral information for a

wide range of chemicals, which can serve as a valuable reference.[8]

Synthesis Methodologies
The synthesis of substituted pyridones like 5-Phenylpyridin-2-ol can be approached through

several strategic routes. A common and effective method involves the construction of the

pyridine ring followed by functional group manipulation, or the modification of a pre-existing

pyridine scaffold.

Protocol: Synthesis via Suzuki Coupling and Hydrolysis
This workflow outlines a plausible two-step synthesis starting from commercially available

materials. The causality behind this choice is the high reliability and functional group tolerance
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of the Suzuki coupling for creating the C-C bond between the pyridine and phenyl rings,

followed by a standard hydrolysis reaction to form the pyridone.

Starting Materials:
2-Hydroxy-5-bromopyridine

Phenylboronic acid

Step 1: Suzuki Coupling

Intermediate:
5-Phenylpyridin-2-ol

Reagents:
Pd(PPh₃)₄ (catalyst)

Na₂CO₃ (base)
Toluene/Water (solvent)

Step 2: Purification

Final Product:
5-Phenylpyridin-2-ol

Method:
Recrystallization or

Silica Gel Chromatography

Click to download full resolution via product page

Caption: A representative synthetic workflow for 5-Phenylpyridin-2-ol.

Step-by-Step Methodology:
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Reaction Setup: To a three-necked flask purged with nitrogen, add 2-hydroxy-5-

bromopyridine (1 eq.), phenylboronic acid (1.2 eq.), sodium carbonate (2.5 eq.), and a

palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the

organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel to yield pure 5-Phenylpyridin-2-ol.

This self-validating protocol includes monitoring by TLC/LC-MS to ensure reaction completion

and employs standard purification techniques to guarantee the isolation of a high-purity

product, which can then be confirmed by the spectroscopic methods outlined previously.

Chemical Reactivity
The reactivity of 5-Phenylpyridin-2-ol is governed by the functional groups present in its

predominant pyridone form: the amide (lactam) functionality, the conjugated double bonds, and

the phenyl substituent.

N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions

using appropriate electrophiles (e.g., alkyl halides, arylboronic acids).

O-Alkylation: While the N-H is more acidic, some O-alkylation of the minor enol tautomer can

occur under specific conditions, leading to 2-alkoxypyridine derivatives.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less

reactive towards electrophilic substitution than benzene. However, the phenyl substituent

can undergo typical electrophilic reactions (e.g., nitration, halogenation), primarily at the
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ortho and para positions relative to the pyridine ring. The pyridone ring itself can undergo

substitution, with the positions ortho and para to the nitrogen being the most likely sites.

Conversion of the Carbonyl Group: The carbonyl group can be converted to a chloro group

using reagents like phosphorus oxychloride (POCl₃), yielding 2-chloro-5-phenylpyridine, a

versatile intermediate for further nucleophilic substitution reactions.

Applications in Drug Development
Pyridone and pyridine scaffolds are of immense interest in medicinal chemistry due to their

unique physicochemical properties, including weak alkalinity and the ability to act as both

hydrogen-bond donors and acceptors.[9] These characteristics allow them to interact effectively

with biological targets.

Privileged Fragment: Pyridones are considered privileged fragments in drug design,

appearing in molecules with diverse biological activities, including antibacterial, antiviral, anti-

inflammatory, and cytotoxic properties.[9]

Improving Drug-like Properties: The incorporation of a pyridine motif into a drug candidate

can improve metabolic stability, permeability, and binding potency.[10]

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring,

where the nitrogen atom can introduce a key hydrogen bonding interaction or alter the

electronic properties of the molecule to enhance target engagement or improve

pharmacokinetic profiles.

The phenyl substituent in 5-Phenylpyridin-2-ol provides a site for further functionalization,

allowing for the generation of diverse chemical libraries for screening against various

therapeutic targets. This makes it a valuable building block for developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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